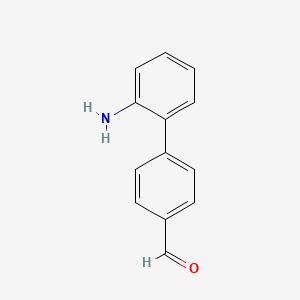

2'-Amino-biphenyl-4-carbaldehyde

Vue d'ensemble

Description

2’-Amino-biphenyl-4-carbaldehyde is an organic compound with the molecular formula C13H11NO It is a derivative of biphenyl, featuring an amino group at the 2’ position and an aldehyde group at the 4 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-4-carbaldehyde typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2’-nitrobiphenyl.

Reduction: The nitro group in 2’-nitrobiphenyl is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2’-Aminobiphenyl.

Formylation: The amino group in 2’-Aminobiphenyl is then formylated using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to produce 2’-Amino-biphenyl-4-carbaldehyde.

Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-4-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 2’-Amino-biphenyl-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or sulfonation, to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.

Major Products:

Oxidation: 2’-Amino-biphenyl-4-carboxylic acid.

Reduction: 2’-Amino-biphenyl-4-methanol.

Substitution: Various acylated or sulfonated derivatives of 2’-Amino-biphenyl-4-carbaldehyde.

Applications De Recherche Scientifique

Medicinal Chemistry

2'-Amino-biphenyl-4-carbaldehyde serves as a synthetic intermediate in the development of pharmaceuticals. Its derivatives are explored for their potential as:

- Antagonists : Particularly in the synthesis of non-peptide angiotensin II antagonists, which are used to treat hypertension and heart failure. The compound's structure allows for modifications that enhance biological activity and reduce side effects .

- Anticancer Agents : Research indicates that compounds derived from biphenyl structures exhibit anticancer properties. The introduction of amino and aldehyde functional groups can enhance the interaction with biological targets, making them candidates for further development in cancer therapy .

Synthetic Organic Chemistry

The compound is utilized as a precursor in various synthetic pathways:

- Synthesis of Heterocycles : It can be employed in the synthesis of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. For instance, this compound can be transformed into quinoline derivatives through established methodologies like the Gould-Jacob cyclization .

- Cross-Coupling Reactions : The compound is often involved in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. This method allows for the construction of complex molecular architectures that are difficult to achieve through other means .

Case Study 1: Synthesis of Antihypertensive Agents

A study demonstrated the synthesis of a series of angiotensin II antagonists using this compound as a key intermediate. The resulting compounds showed significant antihypertensive activity in vivo, highlighting the compound's utility in drug development .

Case Study 2: Anticancer Activity Evaluation

Research involving derivatives of this compound showed promising results against various cancer cell lines. The compounds exhibited cytotoxic effects, suggesting that modifications to the biphenyl structure can lead to effective anticancer agents .

Data Tables

| Application Area | Specific Use | Example Compounds | Notes |

|---|---|---|---|

| Medicinal Chemistry | Antihypertensive agents | Angiotensin II antagonists | Effective in lowering blood pressure |

| Synthetic Organic Chemistry | Heterocycle synthesis | Quinoline derivatives | Important for drug discovery |

| Anticancer Research | Cytotoxic agents | Modified biphenyl derivatives | Potential for cancer treatment |

Mécanisme D'action

The mechanism of action of 2’-Amino-biphenyl-4-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. In chemical reactions, it serves as a reactive intermediate that can undergo various transformations to yield desired products.

Molecular Targets and Pathways:

Enzyme Inhibition: It targets specific enzymes involved in metabolic pathways, leading to the inhibition of their activity.

Receptor Binding: It can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

Comparaison Avec Des Composés Similaires

2’-Amino-biphenyl-4-carbaldehyde can be compared with other similar compounds such as:

2’-Amino-biphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

2’-Amino-biphenyl-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

2’-Nitro-biphenyl-4-carbaldehyde: Similar structure but with a nitro group instead of an amino group.

Uniqueness: The presence of both an amino group and an aldehyde group in 2’-Amino-biphenyl-4-carbaldehyde makes it a versatile intermediate for various chemical transformations, providing unique reactivity compared to its analogs.

Activité Biologique

2'-Amino-biphenyl-4-carbaldehyde is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its implications in pharmacology and toxicology.

This compound participates in various biochemical reactions. It has been shown to act as a nucleophile in nucleophilic substitution reactions, where it attacks electrophilic centers on other molecules. This property allows it to interact with enzymes and proteins, influencing their activity and function.

Cellular Effects

The compound affects various cell types and processes by modulating cell signaling pathways and gene expression. For instance, it can interact with specific receptors on cell surfaces, triggering intracellular signaling cascades that alter gene expression patterns. Its influence extends to cellular metabolism, where it can enhance or inhibit metabolic pathways depending on the concentration used.

The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit or activate enzyme activity by binding to specific sites on enzymes, leading to changes in metabolic flux and gene expression. Understanding these interactions is crucial for predicting its pharmacological effects.

Temporal Effects in Laboratory Settings

Research indicates that the effects of this compound can vary over time under laboratory conditions. While it is relatively stable initially, degradation occurs over time, which may reduce its effectiveness. This temporal aspect is essential when considering its application in experimental settings.

Dosage Effects in Animal Models

In animal models, the biological activity of this compound is dose-dependent. Low doses have been associated with beneficial effects such as enhanced cellular function and increased cell survival rates. Conversely, higher doses may lead to cytotoxic effects. Understanding these dosage effects is critical for therapeutic applications.

Metabolic Pathways

The compound interacts with various metabolic pathways and enzymes, particularly cytochrome P450 enzymes. These interactions can lead to the formation of reactive intermediates that further engage with other biomolecules, impacting overall metabolism.

Transport and Distribution

Transport mechanisms are vital for the biological activity of this compound. It can traverse cell membranes via specific transporters, facilitating its distribution to target sites within cells. This characteristic is crucial for ensuring that the compound exerts its intended biological effects.

Subcellular Localization

The localization of this compound within cellular compartments significantly influences its activity. Targeting signals or post-translational modifications guide its distribution to specific organelles, which is essential for its functional efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neuroprotection | Demonstrated cytoprotective effects in neuronal cells at low concentrations. |

| Study B | Enzyme Interaction | Identified as an inhibitor of specific enzyme pathways linked to metabolic disorders. |

| Study C | Toxicity Assessment | Evaluated cytotoxicity across different cell lines; showed varied responses based on dosage. |

These findings underscore the compound's versatility in influencing biological systems and highlight areas for further research.

Propriétés

IUPAC Name |

4-(2-aminophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDZXJRHSWKKPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362725 | |

| Record name | 4-(2-aminophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-30-8 | |

| Record name | 4-(2-aminophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.